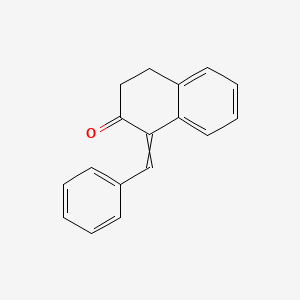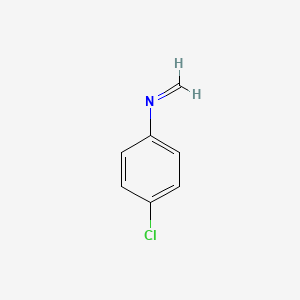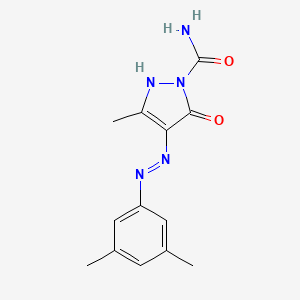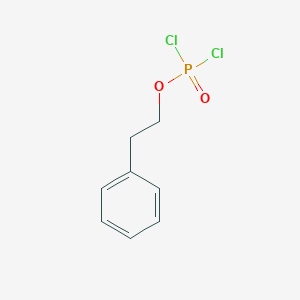
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is an organic compound with a complex structure that includes amino, chloro, and dimethylamino groups attached to a benzenemethanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent to form the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-2 adrenergic receptors . By binding to these receptors, the compound can activate adenylyl cyclase, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle tissues, particularly in the bronchioles.
類似化合物との比較
Similar Compounds
Clenbuterol: A compound with similar bronchodilator properties used in the treatment of asthma.
Salbutamol: Another beta-2 adrenergic agonist with similar therapeutic applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of amino, chloro, and dimethylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
38338-87-3 |
|---|---|
分子式 |
C10H14Cl2N2O |
分子量 |
249.13 g/mol |
IUPAC名 |
1-(4-amino-3,5-dichlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14Cl2N2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
InChIキー |
IBBMJPXNEZQOED-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)





![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)







